molecular formula C10H12INO3 B1389411 Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate CAS No. 1143579-89-8

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Cat. No. B1389411
CAS RN: 1143579-89-8
M. Wt: 321.11 g/mol
InChI Key: BRLKWQXLROULHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate is an organoiodine compound that has been studied for its use in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 478.4 g/mol and a melting point of 122-124°C. It is a highly reactive compound, and is soluble in polar solvents such as methanol, ethanol and acetonitrile.

Scientific Research Applications

Enantioselective Synthesis in Medicinal Chemistry

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate and its derivatives have been utilized in the enantioselective synthesis of various compounds. For example, the optical isomers of certain metabolites, such as OPC-31260, a vasopressin V2 receptor antagonist, were synthesized using techniques involving lipase-catalyzed transesterification (Matsubara et al., 2000). This demonstrates the compound's importance in the synthesis of medically significant molecules.

Cytotoxic Activity in Cancer Research

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines involved the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines, leading to potent cytotoxins. These compounds showed significant inhibitory properties against various cancer cell lines, highlighting their potential in cancer treatment (Deady et al., 2003).

Development of Central Nervous System Agents

In the field of neuroscience, derivatives of methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate have been synthesized as potential central nervous system agents. This includes the creation of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, indicating the versatility of this compound in synthesizing agents that could potentially treat neurological disorders (Martin et al., 1981).

Synthesis of Antibiotic Components

The compound has been used in the synthesis of aromatic constituents found in calichemicin antibiotics, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid. This showcases its application in the field of antibiotic development and its contribution to the synthesis of complex bioactive molecules (Laak & Scharf, 1989).

properties

IUPAC Name

methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3/c1-12(2)8-5-9(13)6(4-7(8)11)10(14)15-3/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLKWQXLROULHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)O)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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